1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid

Catalog No.
S2835200
CAS No.
1097815-29-6
M.F
C14H16ClNO4S
M. Wt
329.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin...

CAS Number

1097815-29-6

Product Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid

Molecular Formula

C14H16ClNO4S

Molecular Weight

329.8

InChI

InChI=1S/C14H16ClNO4S/c15-13-3-1-11(2-4-13)7-10-21(19,20)16-8-5-12(6-9-16)14(17)18/h1-4,7,10,12H,5-6,8-9H2,(H,17,18)/b10-7+

InChI Key

UQDDXNULJBYSBM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=C(C=C2)Cl

solubility

not available

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and a substituted ethenyl group. The compound's chemical formula is C14H16ClN1O4SC_{14}H_{16}ClN_{1}O_{4}S, and it is recognized for its potential therapeutic applications in various medical fields, particularly in the treatment of neuropsychological disorders and certain types of cancer .

If this compound has any biological activity, its mechanism of action would depend on its specific interactions with cellular components or target molecules.

Due to the lack of information on Compound X, it is impossible to discuss specific safety concerns or hazards associated with it.

However, some general considerations based on the functional groups can be mentioned:

  • Carboxylic acids: Can be mildly irritating to skin and eyes.
  • Chlorine atom: May raise concerns about potential environmental impact depending on the disposal method.

The compound can undergo several chemical transformations typical of sulfonyl-containing compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can be involved in nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may enhance the compound's solubility and bioavailability.
  • Reductive Reactions: The ethenyl group can participate in reduction reactions, potentially leading to saturated derivatives .

Research indicates that 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid exhibits significant biological activity. It has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL-6, TNF-alpha, and IL-1beta in endothelial cells and atrial tissues. Furthermore, it induces the expression of adhesion molecules like ICAM1 and VCAM1, which are critical in inflammatory responses . These properties suggest potential applications in treating inflammatory diseases.

Several synthesis routes have been explored for creating 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid:

  • Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
  • Formation of Sulfonamide: A sulfonyl chloride is reacted with the amine group of piperidine to form the sulfonamide linkage.
  • Ethenyl Substitution: The introduction of the (E)-2-(4-chlorophenyl)ethenyl group can be achieved through Wittig or similar reactions involving phosphonium salts .
  • Carboxylic Acid Formation: Finally, carboxylic acid functionality is introduced via hydrolysis or direct substitution methods.

The compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting inflammation and cancer.
  • Research Tools: It can be utilized in studies aimed at understanding inflammatory pathways and cellular responses to cytokines.
  • Chemical Probes: Its unique structure allows it to act as a probe in biochemical assays to study protein interactions and cellular mechanisms .

Interaction studies have revealed that 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid interacts with various biological targets:

  • Cytokine Receptors: It modulates signaling pathways associated with inflammation by interacting with receptors that bind pro-inflammatory cytokines.
  • Cell Adhesion Molecules: The compound influences the expression of adhesion molecules on endothelial cells, affecting cell migration and inflammation processes .

Similar Compounds

Several compounds share structural similarities with 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid. These include:

Compound NameChemical FormulaKey Features
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acidC12H14ClNO4SC_{12}H_{14}ClNO_{4}SContains a chlorophenyl group but differs in substitution pattern
1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acidC11H12ClNO4SC_{11}H_{12}ClNO_{4}SFeatures a pyrrolidine ring instead of piperidine
1-[6-[2-[3-[3-[3-[2-[2-[3-[[2-[2-[[(2r)-1-[[2-[[(2r)-...Complex structureContains multiple functional groups and rings, showcasing diversity in structure

These compounds highlight the uniqueness of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid through variations in ring structure, substitution patterns, and functional groups. Each variation may confer distinct biological activities and pharmacological properties.

XLogP3

2.1

Dates

Last modified: 04-15-2024

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